molecular formula C14H22O B1660952 4-(2,3-Dimethylhexan-2-yl)phenol CAS No. 861011-61-2

4-(2,3-Dimethylhexan-2-yl)phenol

Cat. No.: B1660952
CAS No.: 861011-61-2
M. Wt: 206.32
InChI Key: RJMVWHDIOMDTHL-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylhexan-2-yl)phenol is an organic compound with the molecular formula C14H22O It is a derivative of phenol, characterized by the presence of a 2,3-dimethylhexan-2-yl group attached to the para position of the phenol ring

Scientific Research Applications

4-(2,3-Dimethylhexan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylhexan-2-yl)phenol typically involves the alkylation of phenol with 2,3-dimethylhexan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the phenol acts as the nucleophile and the alkyl chloride as the electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenol ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylhexan-2-yl)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with enzymes and receptors, modulating their activity and exerting various biological effects.

Comparison with Similar Compounds

    Phenol: The parent compound, known for its antiseptic properties.

    4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic and preservative.

    4-(2,3-Dimethylheptan-2-yl)phenol: A similar compound with a slightly longer alkyl chain.

Uniqueness: 4-(2,3-Dimethylhexan-2-yl)phenol is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(2,3-dimethylhexan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-6-11(2)14(3,4)12-7-9-13(15)10-8-12/h7-11,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMVWHDIOMDTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741777
Record name 4-(2,3-Dimethylhexan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861011-61-2
Record name 4-(2,3-Dimethylhexan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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